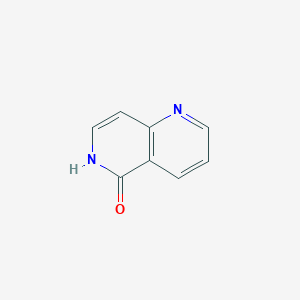

1,6-naphthyridin-5(6H)-one

Vue d'ensemble

Description

1,6-Naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring

Applications De Recherche Scientifique

1,6-Naphthyridin-5(6H)-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.

Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

Target of Action

The primary target of 1,6-naphthyridin-5(6H)-one is the Phosphodiesterase Type 4 (PDE4) enzyme . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important messenger molecule in cells. By inhibiting PDE4, the compound increases the levels of cAMP within cells, leading to a variety of downstream effects.

Mode of Action

This compound interacts with its target, PDE4, by binding to the enzyme’s metal-binding pocket and occupying the solvent-filled pocket . This interaction inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels.

Pharmacokinetics

The pharmacokinetic properties of this compound are designed for lung retention and long duration of action based on low aqueous solubility . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can significantly impact the compound’s efficacy. In a rat lung neutrophilia model, suspension microspray of potent compounds showed in vivo efficacy with a clear dose–response, while dry powder administration performed much less well . This highlights the importance of formulation and delivery method in the compound’s action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-5(6H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones involves the use of acylation and alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Naphthyridin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine diones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and naphthyridine diones, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

1,6-Naphthyridin-5(6H)-one can be compared with other similar compounds, such as:

- Benzo[c][1,5]naphthyridine-6-carbonitrile

- Benzo[h][1,6]naphthyridine-5-carbonitrile

These compounds share structural similarities with this compound but differ in their substitution patterns and specific functional groups. The unique properties of this compound, such as its specific binding affinity to certain enzymes and its diverse reactivity, make it distinct from these related compounds .

Activité Biologique

1,6-Naphthyridin-5(6H)-one is a compound belonging to the naphthyridine family, which is recognized for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications. The compound has been studied for its anti-cancer, anti-viral, and neuroprotective properties, among others.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A commonly employed approach involves the cyclization of appropriate precursors under acidic or basic conditions. Recent studies have optimized synthetic routes to enhance yield and purity:

- Method A : One-pot pseudo five-component reaction using sodium hydroxide as a catalyst.

- Method B : Cyclization via microwave-assisted synthesis, which has shown improved efficiency and shorter reaction times.

Anticancer Properties

This compound derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance:

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .

Antiviral Activity

Several studies have highlighted the antiviral potential of this compound. It has been reported to inhibit viral replication mechanisms in specific viruses:

- Mechanism of Action : The compound interferes with viral entry and replication processes, making it a candidate for further development as an antiviral agent against diseases such as influenza and HIV .

Neuroprotective Effects

Research has also indicated that this compound can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's:

- Neuroprotection Studies : The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in protecting against neurodegeneration .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a novel derivative of this compound on human leukemia cells. The results showed:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratio and activation of caspases .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties against influenza virus:

- In Vitro Results : Treatment with this compound led to a decrease in viral titers by more than 90% at optimal concentrations.

- Implications : These findings suggest that this compound could be developed into a therapeutic agent for influenza .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLPQUOPMMOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420602 | |

| Record name | 1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-31-1 | |

| Record name | 1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23616-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient synthetic approaches for 1,6-naphthyridin-5(6H)-ones?

A1: Several synthetic routes have been developed. One approach involves the condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids in the presence of copper or copper salts. [] This method offers a convenient route to various derivatives, particularly 7-methyl-1,6-naphthyridin-5(6H)-one. Another strategy utilizes a continuous flow photocyclization method, enabling the rapid generation of thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones from readily available starting materials. [] A three-step, two-pot method allows for the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers. [] This approach involves an initial SNAr reaction followed by selective nitrile reduction and lactam ring closure.

Q2: Are there simpler, more accessible methods for preparing these compounds?

A2: Yes, a facile synthesis of 1,6-naphthyridin-5(6H)-ones involves the reaction of dianions from compounds like 3-methylthiophene-2-carboxylic acid and 2-methylnicotinic acid with nitriles. [] This approach provides a more straightforward route to 5-substituted thienopyridin-7-ones and 7-substituted 1,6-naphthyridin-5(6H)-ones. Additionally, researchers have explored Cu(BF4)2/activated carbon-catalyzed amination reactions for preparing N-substituted 1,6-naphthyridin-5(6H)-ones. [] This method demonstrates good yields and reusability of the catalyst.

Q3: Can you provide examples of chemical transformations involving 1,6-naphthyridin-5(6H)-ones?

A3: One example is the chlorination of 6-methyl-1,6-naphthyridin-5(6H)-one, [] highlighting the reactivity of the core structure towards electrophilic aromatic substitution. Another study explored the selective conversion of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine to its corresponding 5-iminoether and 2-methylbenzo[h][1,6]naphthyridin-5(6H)one. [] These reactions demonstrate the potential for selective functionalization at the C5 position.

Q4: What biological activities have been associated with 1,6-naphthyridin-5(6H)-one derivatives?

A4: Derivatives of this compound, particularly 7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have shown promise as dipeptidyl peptidase IV (DPP4) inhibitors. [] These compounds hold potential for treating metabolic disorders like diabetes. Additionally, research has focused on developing novel 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as potential phosphodiesterase 4 (PDE4) inhibitors. [, ] PDE4 inhibitors have therapeutic relevance in treating inflammatory diseases.

Q5: Can you elaborate on the structure-activity relationships (SAR) observed for this compound-based DPP4 inhibitors?

A5: While specific SAR details are not extensively discussed in the provided abstracts, the development of (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) provides insights. [] This potent and selective MET inhibitor exhibits robust in vivo antitumor activity. The presence of specific substituents, such as the fluorine atom and the pyrazole ring, likely contributes to its activity and selectivity profile.

Q6: What about the SAR for this compound-based PDE4 inhibitors?

A6: A modular synthesis approach explored various substituents on the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold. [, ] While detailed SAR data is limited, the research suggests that modifications at the 4-amino position and the 7,8-dihydro ring can influence PDE4 inhibitory activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.